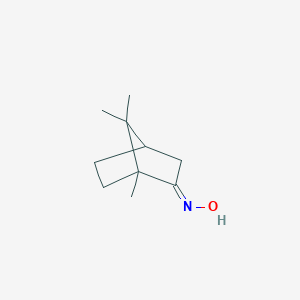

2-Bornanone oxime

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFDEGGJFJECAT-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=NO)C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2CCC1(/C(=N/O)/C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501220090 | |

| Record name | (2E)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501220090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37939-80-3, 13559-66-5, 18674-50-5, 36065-15-3, 2792-42-9 | |

| Record name | (2E)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37939-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camphoroxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013559665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-one oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018674505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-one oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036065153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bornanone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime, (1R,4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501220090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bornan-2-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of 2-Bornanone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereoisomerism, and relevant experimental protocols for 2-bornanone oxime, also widely known as camphor oxime. The information is tailored for professionals in chemical research and drug development, with a focus on precise structural details and practical methodologies.

Molecular Structure of this compound

This compound is an organic compound derived from the bicyclic monoterpene ketone, 2-bornanone (camphor).[1] Its structure is characterized by a rigid bicyclo[2.2.1]heptane framework with an oxime functional group (-C=N-OH) at the C2 position.[2] This functional group replaces the carbonyl group of the parent camphor molecule.[1] The oxime moiety introduces both hydrogen bond accepting (nitrogen and oxygen) and donating (hydroxyl group) capabilities, which are significant for its chemical reactivity and potential biological interactions.[1]

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO | [3][4][5] |

| Molecular Weight | 167.25 g/mol | [2][3][6] |

| IUPAC Name | N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine | [6] |

| CAS Number | 13559-66-5 | [3][4][7] |

| Melting Point | 110-115 °C | [8] |

| Boiling Point | 243 °C at 760 mmHg | [8] |

Stereoisomerism in this compound

The structural complexity of this compound gives rise to multiple forms of stereoisomerism, which are critical to consider in synthesis, characterization, and application, particularly in pharmacology where stereochemistry dictates biological activity.

The parent camphor molecule is chiral, possessing two stereocenters at the bridgehead carbons, C1 and C4. This chirality is retained in this compound. The naturally occurring and most common form is derived from (1R,4R)-camphor. The presence of these chiral centers leads to the existence of enantiomers. For instance, (1R,4R)-camphor oxime and (1S,4S)-camphor oxime are non-superimposable mirror images of each other. A racemic mixture of these enantiomers is referred to as DL-Camphor oxime.[2][4]

The carbon-nitrogen double bond (C=N) of the oxime functional group restricts rotation, leading to geometric isomerism.[9][10] These isomers are designated as E (entgegen, opposite) or Z (zusammen, together) based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the C=N bond.[11][12]

-

For the C2 carbon, the substituents are the C1 and C3 carbons of the bicyclic ring.

-

For the nitrogen atom, the substituents are the hydroxyl group (-OH) and a lone pair of electrons.

The hydroxyl group has a higher priority than the lone pair. The priority between C1 and C3 is determined by the groups attached to them. When the higher-priority groups on the carbon and nitrogen are on the same side of the double bond, the isomer is designated Z. When they are on opposite sides, it is designated E. In older literature, the terms syn and anti are often used for oximes, where syn typically corresponds to the Z configuration and anti to the E configuration, describing the relationship of the hydroxyl group to a specific substituent on the carbon.[9][10]

The combination of enantiomerism and geometric isomerism means that for each enantiomer ((1R,4R) and (1S,4S)), both E and Z diastereomers are possible.

References

- 1. This compound | 13559-66-5 | Benchchem [benchchem.com]

- 2. Buy (1R)-Camphor oxime | 2792-42-9 [smolecule.com]

- 3. Buy this compound | 13559-66-5 [smolecule.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. Camphor, oxime | C10H17NO | CID 26110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. chembk.com [chembk.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Khan Academy [khanacademy.org]

The Versatility of 2-Bornanone Oxime: A Technical Guide to its Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Bornanone oxime, a derivative of the naturally occurring and chiral molecule camphor, is a versatile and valuable building block in modern organic synthesis. Its rigid bicyclic structure and inherent chirality make it an excellent chiral auxiliary, enabling the stereoselective formation of complex molecules. Furthermore, the oxime functionality serves as a gateway to a variety of important chemical transformations, including the classic Beckmann rearrangement and fragmentation reactions. This technical guide provides an in-depth exploration of the key applications of this compound, complete with experimental details, quantitative data, and visual representations of reaction pathways to empower researchers in their synthetic endeavors.

Core Applications and Methodologies

The utility of this compound in organic chemistry primarily revolves around two key areas: its role as a chiral auxiliary in asymmetric synthesis and its participation in rearrangement and fragmentation reactions to generate diverse molecular scaffolds.

Chiral Auxiliary in Asymmetric Synthesis

The rigid bornane backbone of this compound provides a well-defined steric environment, making it an effective chiral auxiliary for controlling the stereochemical outcome of reactions. This is particularly evident in the synthesis of chiral amines and amino acids.

Derivatives of this compound, specifically glyoxylic oxime ethers, have been successfully employed in the diastereoselective allylation to produce chiral homoallylic amines. These products are valuable intermediates in the synthesis of various natural products and pharmaceuticals. The reaction proceeds with high yields and excellent stereoselectivity when mediated by a Lewis acid catalyst.[1]

Experimental Protocol: Diastereoselective Allylation

A detailed experimental protocol for the Lewis acid-mediated diastereoselective allylation of a camphor-derived glyoxylic oxime ether is as follows:

-

Materials: Camphor-derived glyoxylic oxime ether, allyltributyltin, Sn(OTf)₂, dichloromethane (anhydrous).

-

Procedure:

-

To a solution of the camphor-derived glyoxylic oxime ether (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C is added Sn(OTf)₂ (1.2 mmol).

-

The mixture is stirred for 15 minutes, after which allyltributyltin (1.5 mmol) is added dropwise.

-

The reaction is stirred at -78 °C and monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over Na₂SO₄ and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

-

Quantitative Data: Diastereoselective Allylation

| Entry | Lewis Acid | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Sn(OTf)₂ | up to 94 | >99:1 |

Logical Workflow for Asymmetric Allylation

Caption: Workflow for the synthesis of chiral homoallylic amines.

Beckmann Rearrangement and Fragmentation

The oxime functionality of this compound and its derivatives can undergo Beckmann rearrangement to form lactams or fragment to yield nitriles, depending on the reaction conditions and the substrate's structure. This provides a powerful tool for ring expansion and the introduction of nitrogen-containing functional groups.

The treatment of camphor oxime with acidic reagents like phosphorus pentoxide in toluene can lead to a mixture of products, primarily the rearranged lactam and the fragmented dl-α-campholene nitrile.[2] The regioselectivity of the rearrangement is influenced by the stereochemistry of the oxime and the nature of the catalyst.

Experimental Protocol: Beckmann Rearrangement of Camphor Oxime

-

Materials: Camphor oxime, phosphorus pentoxide, toluene (anhydrous).

-

Procedure:

-

A mixture of camphor oxime (1.0 g) and phosphorus pentoxide (1.5 g) in anhydrous toluene (20 mL) is refluxed.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled and carefully quenched with water.

-

The organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

The products are separated and purified by column chromatography.

-

Reaction Pathway of Beckmann Rearrangement

Caption: Beckmann rearrangement and fragmentation of this compound.

A notable application is the Beckmann fragmentation of camphor-4-carboxylic acid oxime, which proceeds in the presence of aqueous hydrochloric acid to yield functionalized bicyclic lactones in good yields.[3] This reaction involves the formation of a carbocation intermediate that is trapped intramolecularly by the carboxylic acid group.

Experimental Protocol: Beckmann Fragmentation to Lactones

-

Materials: Camphor-4-carboxylic acid oxime, hydrochloric acid (aqueous).

-

Procedure:

-

A solution of camphor-4-carboxylic acid oxime in aqueous hydrochloric acid is heated to reflux.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude lactone is purified by recrystallization or column chromatography.

-

Quantitative Data: Beckmann Fragmentation

| Substrate | Product | Yield (%) |

| Camphor-4-carboxylic acid oxime | Functionalized Bicyclic Lactone | Good |

Mechanism of Beckmann Fragmentation and Lactonization

Caption: Mechanism of lactone formation via Beckmann fragmentation.

Conclusion

This compound and its derivatives are powerful tools in the arsenal of the synthetic organic chemist. Their application as chiral auxiliaries provides a reliable method for the asymmetric synthesis of valuable chiral building blocks. Furthermore, the versatile reactivity of the oxime group through Beckmann rearrangement and fragmentation pathways opens up avenues for the creation of diverse and complex molecular architectures, including lactams, nitriles, and lactones. The detailed protocols and data presented in this guide are intended to facilitate the adoption and exploration of these methodologies in research and development settings, ultimately contributing to the advancement of organic synthesis and drug discovery.

References

The Unexplored Therapeutic Potential of 2-Bornanone Oxime and its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Introduction

2-Bornanone, a bicyclic monoterpene ketone commonly known as camphor, has a long history in traditional medicine. Its derivative, 2-Bornanone oxime (also known as camphor oxime), presents a versatile scaffold for chemical modification, offering the potential for a wide array of biological activities. Oximes, in general, are recognized for their diverse pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic activities[1][2][3][4][5]. This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding the biological activities of this compound and its derivatives. It aims to consolidate the available data, detail relevant experimental methodologies, and identify key areas for future research and development in leveraging this unique chemical entity for therapeutic applications.

While direct and extensive research on the biological activities of this compound and its derivatives is not abundant in publicly accessible literature, this guide will draw upon existing data for structurally related terpenoid and other oxime derivatives to illustrate the potential therapeutic avenues. This approach underscores the significant opportunities that lie in the systematic investigation of this compound class.

Synthesis of this compound and its Derivatives

The foundational step in exploring the biological potential of this class of compounds is their synthesis. This compound is typically synthesized through a straightforward condensation reaction between 2-bornanone (camphor) and hydroxylamine hydrochloride. The reaction is generally carried out in a suitable solvent, such as ethanol, in the presence of a base like sodium acetate or sodium hydroxide to neutralize the liberated hydrochloric acid[6].

Further derivatization to create ester or ether derivatives can be achieved through standard organic synthesis protocols. For instance, oxime esters can be prepared by reacting the this compound with various acyl chlorides or anhydrides in the presence of a base.

General Experimental Protocol for the Synthesis of this compound

Materials:

-

2-Bornanone (Camphor)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), 1N solution

Procedure:

-

Dissolve 2-bornanone in ethanol in a round-bottom flask.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a base (sodium acetate or sodium hydroxide).

-

Add the aqueous solution of hydroxylamine hydrochloride and base to the ethanolic solution of 2-bornanone.

-

The reaction mixture is typically heated under reflux for a specified period (e.g., 3 hours) to ensure complete reaction.

-

After cooling, the reaction mixture is poured into a cold dilute acid solution (e.g., 1N HCl) to precipitate the product.

-

The resulting precipitate, this compound, is collected by filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or ethanol.

Biological Activities and Quantitative Data

Due to the limited specific data on this compound derivatives, this section presents a summary of the biological activities observed in other oxime-containing compounds, which suggests the potential activities of the target compounds. The tables below summarize quantitative data from studies on analogous oxime derivatives to provide a comparative context.

Antimicrobial and Antifungal Activity

Table 1: Antimicrobial Activity of Selected Oxime Derivatives (Analogous Compounds)

| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Chalcone Oxime Derivatives | Staphylococcus aureus | Moderate to good inhibition at 7.5-10 mg/mL | |

| Chalcone Oxime Derivatives | Candida albicans | Moderate to good inhibition at 7.5-10 mg/mL |

| Steroidal Oxime-Ether Derivatives | Gram-positive & Gram-negative bacteria | Some derivatives showed better activity than chloramphenicol | |

Cytotoxic Activity

The cytotoxic potential of oxime derivatives against various cancer cell lines has been a subject of interest. The mechanism of action often involves the induction of apoptosis or cell cycle arrest. The following table includes IC₅₀ values for various non-2-Bornanone oxime derivatives, indicating the potential for this class of compounds in oncology research.

Table 2: Cytotoxic Activity of Selected Oxime Derivatives (Analogous Compounds)

| Compound Class | Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Estrone Oxime Derivatives | LNCaP (Prostate Cancer) | 3.59 | |

| Estrone Oxime Derivatives | HepaRG (Liver Cancer) | 16.94 | |

| Diterpene Stemodin Oxime Esters | PC3 (Prostate Cancer) | 54.52 - 62.39 |

| Diterpene Stemodin Oxime Esters | SNB-19 (Astrocytoma) | 59.72 | |

Anti-inflammatory Activity

The anti-inflammatory properties of oximes are another promising area of investigation. While specific data for this compound is lacking, the broader class of oximes has been shown to possess anti-inflammatory effects.

Further research is required to determine the anti-inflammatory potential and mechanisms of this compound and its derivatives.

Experimental Protocols for Biological Assays

To facilitate further research into the biological activities of this compound derivatives, this section outlines standard experimental protocols for key biological assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test compound (this compound derivative)

-

Bacterial or fungal culture

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare an inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of synthesis and evaluation, as well as potential mechanisms of action, the following diagrams are provided in the DOT language.

Caption: Workflow for the synthesis and biological screening of this compound derivatives.

Caption: A hypothetical signaling pathway for the cytotoxic activity of this compound derivatives.

Conclusion and Future Directions

The exploration of this compound and its derivatives as biologically active agents is still in its infancy. The available literature, primarily on analogous oxime structures, strongly suggests that this class of compounds holds significant therapeutic potential. The ease of synthesis of the core this compound scaffold and the potential for diverse chemical modifications make it an attractive starting point for the development of new drug candidates.

Future research should focus on the systematic synthesis and screening of a library of this compound derivatives. Quantitative structure-activity relationship (QSAR) studies will be crucial in identifying the key structural features responsible for their biological activities. In-depth mechanistic studies are also necessary to elucidate the specific molecular targets and signaling pathways involved. The data presented in this guide, though limited, should serve as a catalyst for further investigation into this promising, yet underexplored, area of medicinal chemistry. The development of novel antimicrobial, antifungal, cytotoxic, and anti-inflammatory agents from this unique natural product-derived scaffold could offer new solutions to pressing global health challenges.

References

- 1. arizona-ua.primo.exlibrisgroup.com [arizona-ua.primo.exlibrisgroup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of 8-oxadihydropteridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Bornanone Oxime

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-Bornanone oxime, also known as camphor oxime. This bicyclic monoterpene oxime is a versatile building block in organic synthesis, and a thorough understanding of its thermal behavior is crucial for its safe handling, storage, and application in various chemical processes. This document summarizes key thermal properties, outlines plausible decomposition pathways, and details the experimental methodologies used to assess its thermal stability.

Core Concepts: Thermal Stability and Decomposition

Thermal stability refers to the ability of a substance to resist chemical change upon heating. When a substance reaches its decomposition temperature, it breaks down into simpler compounds or undergoes molecular rearrangement. For this compound, thermal decomposition is a complex process that can proceed through several pathways, influenced by factors such as temperature, heating rate, and the presence of catalysts.

Quantitative Thermal Data

While comprehensive thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the full decomposition profile of this compound are not extensively detailed in publicly available literature, some key thermal properties have been reported.

| Property | Value | Units | Method | Reference |

| Melting Point (Tfus) | 388 | K (115 °C) | DSC | Mjojo, 1979 |

| Enthalpy of Fusion (ΔfusH) | 1.2 | kJ/mol | DSC | Mjojo, 1979 |

| Boiling Point | 243 | °C at 760 mmHg | - | ChemBK |

| Plausible Decomposition Onset | ~200-250 | °C | - | General Observations |

Thermal Decomposition Pathways of this compound

The thermal decomposition of this compound is believed to be initiated by the homolytic cleavage of the N-O bond, which is the weakest bond in the molecule. This initial step generates a nitrogen-centered radical and a hydroxyl radical, which can then trigger a cascade of reactions.

A plausible thermal decomposition pathway, in the absence of acidic catalysts, is outlined below. This pathway includes the formation of camphor and hydroxylamine as primary decomposition products, followed by further breakdown and rearrangement reactions.

The Synthesis of Camphor Oxime: A Technical Guide to its Discovery and Chemical History

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of camphor oxime synthesis, from its historical discovery to modern experimental protocols. Camphor, a bicyclic monoterpene, has long been a subject of fascination in organic chemistry. Its transformation into camphor oxime represents a key gateway to a variety of synthetic pathways, including the notable Beckmann rearrangement, which has been a subject of study for over a century. This document provides a comprehensive overview of the synthesis, quantitative data, and detailed experimental procedures for researchers in organic synthesis and drug development.

Historical Context and Discovery

The chemistry of camphor and its derivatives has a rich history, with significant contributions from prominent chemists. While the total synthesis of camphor was a landmark achievement in organic chemistry, accomplished by Gustaf Komppa in 1903, the synthesis of its oxime derivative predates this. The reaction of ketones with hydroxylamine to form oximes was a well-established transformation in the late 19th century.

Early investigations into the structure and reactivity of camphor led to the synthesis of camphor oxime. While a definitive first synthesis is not clearly documented in readily available literature, the work of German chemist Justus Bredt in the late 19th century on the structure of camphor laid the groundwork for understanding its derivatives. The Beckmann rearrangement of camphor oxime, a reaction that would become a classic example in organic chemistry textbooks, was studied by various chemists, including Ernst Otto Beckmann himself. These early studies were pivotal in elucidating the structure of camphor and understanding the stereochemistry of rearrangement reactions. Investigations by chemists like Tiemann and Ageli into the action of various reagents on camphor oxime further expanded the knowledge of its chemical behavior.[1]

Synthesis of Camphor Oxime

The most common and well-documented method for the synthesis of camphor oxime involves the reaction of camphor with hydroxylamine hydrochloride in the presence of a base. This straightforward condensation reaction proceeds with good yields and purity.

Experimental Protocol: Synthesis of (1R)-Camphor Oxime

This protocol is adapted from established literature procedures.

Materials:

-

(1R)-Camphor

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Ethanol

-

Water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve camphor in ethanol.

-

Add a solution of hydroxylamine hydrochloride and sodium acetate in water to the camphor solution.

-

Heat the reaction mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield crude camphor oxime.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure camphor oxime.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of camphor oxime.

| Parameter | Value | Reference |

| Reactants | ||

| D-Camphor | 11.0 g (71.6 mmol) | Organic Syntheses Procedure |

| Hydroxylamine HCl | 7.83 g (112.7 mmol) | Organic Syntheses Procedure |

| Sodium Acetate | 7.46 g (90.9 mmol) | Organic Syntheses Procedure |

| Reaction Conditions | ||

| Solvent | Ethanol/Water | Organic Syntheses Procedure |

| Temperature | 60 °C | Organic Syntheses Procedure |

| Reaction Time | Overnight | Organic Syntheses Procedure |

| Product Yield & Purity | ||

| Yield | 56-60% | Organic Syntheses Procedure |

| Purity | >99% (by qNMR) | Organic Syntheses Procedure |

| Physical Properties | ||

| Melting Point | 115-119 °C | Sigma-Aldrich, Guidechem |

| Appearance | White crystalline solid | Guidechem |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | See detailed data below | |

| ¹³C NMR (CDCl₃) | See detailed data below | ChemicalBook |

| IR (KBr) | See detailed data below | Guidechem |

| TLC Data | ||

| Rf (Camphor) | 0.64 (Hexanes/Ethyl Acetate 10:1) | Organic Syntheses Procedure |

| Rf (Camphor Oxime) | 0.29 (Hexanes/Ethyl Acetate 10:1) | Organic Syntheses Procedure |

Detailed Spectroscopic Data:

-

¹³C NMR (CDCl₃): δ 219.0 (C=N), 57.7, 46.8, 43.3, 40.1, 30.0, 27.1, 19.8, 19.1, 9.3 ppm.[2][3]

-

IR (KBr, cm⁻¹): 3262 (O-H), 2963, 2878 (C-H), 1654 (C=N).[4]

The Beckmann Rearrangement of Camphor Oxime

The Beckmann rearrangement of camphor oxime is a classic example of this name reaction, where the oxime is converted to a lactam (a cyclic amide) under acidic conditions. However, in the case of camphor oxime, the reaction often leads to fragmentation products, primarily nitriles, rather than the expected lactam.[1] This is due to the strained bicyclic structure of camphor.

Experimental Protocol: Beckmann Rearrangement of Camphor Oxime

This protocol describes a typical procedure for the Beckmann rearrangement of camphor oxime, which often results in the formation of α-campholenonitrile.

Materials:

-

Camphor oxime

-

Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂) or a strong acid (e.g., concentrated sulfuric acid)

-

Anhydrous solvent (e.g., diethyl ether, benzene)

-

Sodium bicarbonate solution

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve camphor oxime in an anhydrous solvent in a flask protected from moisture.

-

Cool the solution in an ice bath.

-

Slowly add the rearranging agent (e.g., PCl₅) portion-wise with stirring.

-

Allow the reaction to proceed at low temperature and then warm to room temperature, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent to obtain the crude product, which can be purified by distillation or chromatography.

Visualizations

Synthesis of Camphor Oxime

Caption: Workflow for the synthesis of camphor oxime.

Beckmann Rearrangement of Camphor Oxime

References

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 2-Bornanone Oxime

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 2-Bornanone oxime, commonly known as camphor oxime. The synthesis is achieved through the reaction of (1R)-Camphor (2-Bornanone) with hydroxylamine hydrochloride in the presence of a weak base. Camphor oxime is a valuable chiral intermediate in organic synthesis. This document outlines the necessary materials, experimental procedure, purification, and characterization methods, and includes a summary of quantitative data and a visual workflow to ensure reproducibility.

Reaction Scheme

The synthesis proceeds via a nucleophilic addition-elimination reaction, where the ketone group of camphor reacts with hydroxylamine to form an oxime and water.

(1R)-Camphor + NH₂OH·HCl + CH₃COONa → (1R)-Camphor Oxime + H₂O + NaCl + CH₃COOH

Materials and Equipment

2.1 Materials

-

(1R)-Camphor (D-Camphor), ≥99% (C₁₀H₁₆O)

-

Hydroxylamine hydrochloride, ≥99% (NH₂OH·HCl)

-

Sodium acetate, anhydrous, ≥99% (CH₃COONa)

-

Ethanol (EtOH), 200 proof

-

Deionized water (H₂O)

-

Diethyl ether (Et₂O), ACS grade

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

TLC plates (Silica gel 60 F₂₅₄)

-

TLC developing solvent: Hexanes/Ethyl Acetate (10:1 v/v)

-

TLC stain: Phosphomolybdic acid (PMA) solution in ethanol

2.2 Equipment

-

250 mL three-necked round-bottomed flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Internal thermometer

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel (250 mL)

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Vacuum pump

-

Melting point apparatus

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

3.1 Reaction Setup

-

Equip a 250 mL three-necked round-bottomed flask with a magnetic stir bar, a condenser, and a glass stopper.

-

To the flask, add 11.0 g (71.6 mmol) of (1R)-Camphor.

-

Add 36 mL of ethanol and stir the mixture at room temperature (approx. 24 °C) until the camphor is completely dissolved.

3.2 Reagent Addition and Reaction

-

To the stirring solution, add 55 mL of deionized water. The solution may become cloudy.

-

Sequentially add 7.83 g (112.7 mmol, 1.6 equiv) of hydroxylamine hydrochloride and 7.46 g (90.9 mmol, 1.3 equiv) of sodium acetate to the flask.

-

Allow the heterogeneous mixture to stir vigorously at room temperature for 16 hours .

3.3 Reaction Monitoring

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Eluent: Hexanes/Ethyl Acetate (10:1).

-

Visualization: Use a UV lamp (254 nm) and then stain with a phosphomolybdic acid (PMA) solution followed by gentle heating.

-

The reaction is complete when the camphor spot (Rƒ ≈ 0.64) is no longer visible.[1] The product, this compound, will appear as a new spot with an Rƒ value of approximately 0.29.[1]

3.4 Workup and Isolation

-

Once the reaction is complete, cool the flask in an ice bath.

-

Transfer the mixture to a larger flask and concentrate it in vacuo using a rotary evaporator (25 °C, 20 mmHg) to remove most of the ethanol.

-

Transfer the resulting aqueous slurry to a 250 mL separatory funnel.

-

Extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Combine the organic layers.

-

Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and transfer the filtrate to a tared round-bottomed flask.

-

Remove the diethyl ether using a rotary evaporator to yield the crude product as a white solid.

3.5 Purification

-

The crude solid can be purified by recrystallization from an ethanol/water mixture or another suitable solvent system to obtain fine, needle-like crystals.

-

Dry the purified crystals under vacuum for at least 1 hour to remove any residual solvent.

-

Weigh the final product and calculate the yield. A yield of 60% or higher is expected.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference(s) |

| Product | This compound | |

| Molecular Formula | C₁₀H₁₇NO | [2][3][4] |

| Molecular Weight | 167.25 g/mol | [2][3] |

| Reactant Quantities | ||

| (1R)-Camphor | 11.0 g (71.6 mmol) | [1] |

| Hydroxylamine HCl | 7.83 g (112.7 mmol) | [1] |

| Sodium Acetate | 7.46 g (90.9 mmol) | [1] |

| Reaction Conditions | ||

| Solvent | Ethanol / Water | [1] |

| Temperature | Room Temperature (~24 °C) | [1] |

| Reaction Time | 16 hours | [1] |

| Characterization Data | ||

| Expected Yield | 60-70% | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 115-119 °C | [2] |

| Optical Activity [α]₂₀/D | -40.5° ± 1° (c=5% in ethanol) | [2] |

| TLC Rƒ (Oxime) | 0.29 (Hexanes:EtOAc 10:1) | [1] |

| TLC Rƒ (Camphor) | 0.64 (Hexanes:EtOAc 10:1) | [1] |

Safety Precautions

-

Conduct all steps in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Camphor is flammable and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Hydroxylamine hydrochloride is toxic if swallowed and can be harmful in contact with skin. Handle with care.

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during extraction.

Visualization of Experimental Workflow

// Nodes start [label="Start: Reagents\n(Camphor, EtOH, H₂O, NH₂OH·HCl, NaOAc)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="1. Dissolve Camphor in Ethanol"]; add_reagents [label="2. Add Aqueous Solution of\nHydroxylamine HCl & Sodium Acetate"]; react [label="3. Stir at Room Temperature\n(16 hours)"]; monitor [label="4. Monitor Reaction by TLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3]; workup [label="5. Concentrate and Extract\nwith Diethyl Ether"]; purify [label="6. Dry, Filter, and Evaporate Solvent"]; characterize [label="7. Purify by Recrystallization\n& Characterize (MP, etc.)"]; end [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> add_reagents; add_reagents -> react; react -> monitor; monitor -> workup [label=" Reaction Complete "]; workup -> purify; purify -> characterize; characterize -> end; }

References

Preparation of 2-Bornanone oxime from camphor and hydroxylamine.

Application Note: Synthesis of 2-Bornanone Oxime

Introduction

This compound, commonly known as camphor oxime, is a key chemical intermediate derived from camphor, a bicyclic monoterpene. The synthesis involves the condensation reaction between the ketone functional group of camphor and hydroxylamine. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of camphor.[1] The resulting oxime is a versatile compound used in various fields, including the synthesis of chiral auxiliaries, medicinal chemistry, and as a precursor for the preparation of other nitrogen-containing compounds like amides and nitriles.[1][2] This protocol details a reliable method for the preparation and purification of this compound using camphor and hydroxylamine hydrochloride in the presence of a mild base.[3]

Reaction Scheme

(CH₃)₂C₇H₈O (Camphor) + NH₂OH·HCl (Hydroxylamine Hydrochloride) + CH₃COONa (Sodium Acetate) → C₁₀H₁₇NO (this compound) + NaCl + CH₃COOH + H₂O

Experimental Data

Table 1: Reagent Specifications and Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents |

| D-Camphor | 152.23 | 11.0 | 71.6 | 1.0 |

| Hydroxylamine Hydrochloride | 69.49 | 7.83 | 112.7 | 1.6 |

| Sodium Acetate | 82.03 | 7.46 | 90.9 | 1.3 |

| Ethanol | 46.07 | - | - | Solvent |

| Deionized Water | 18.02 | - | - | Solvent |

Table 2: Reaction and Product Parameters

| Parameter | Value | Reference |

| Reaction Conditions | ||

| Solvent System | Ethanol / Deionized Water | [3] |

| Temperature | Reflux at 85-90 °C | [3] |

| Reaction Time | 1 hour | [3] |

| Product Characterization | ||

| Appearance | White Solid | [3] |

| Yield | Up to 90% | [4] |

| R_f Value | 0.29 (Hexanes/Ethyl Acetate 10:1) | [3] |

| Purity (qNMR) | 99% | [3] |

| Optical Activity [α]₂₀ᴰ | −40.5 ± 1° (c = 5% in ethanol) | [1] |

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[3]

1. Reagent Preparation and Reaction Setup:

-

Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a reflux condenser, and an internal thermometer under a nitrogen atmosphere.

-

Charge the flask with D-camphor (11.0 g, 71.6 mmol).[3]

-

Add ethanol (36 mL) and stir the solution at room temperature (approx. 24 °C) until all the solid camphor has dissolved.[3]

2. Reaction Execution:

-

To the stirring solution, add deionized water (55 mL). The camphor may precipitate out but will redissolve upon heating.[3]

-

Add hydroxylamine hydrochloride (7.83 g, 112.7 mmol) followed by sodium acetate (7.46 g, 90.9 mmol) to the flask.[3]

-

Heat the heterogeneous mixture to a gentle reflux (internal temperature of 85-90 °C) with continuous stirring.[3]

-

Maintain the reflux for 1 hour.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates using a hexanes/ethyl acetate (10:1) mobile phase. The R_f value for camphor is 0.64, and for the product oxime is 0.29.[3]

3. Product Work-up and Isolation:

-

After 1 hour, remove the heat source and allow the mixture to cool to room temperature.

-

Further cool the flask in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Transfer the cooled mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).[3]

-

Combine the organic phases.

4. Purification:

-

Dry the combined organic extracts over anhydrous sodium sulfate (15 g).[3]

-

Filter the solution to remove the drying agent.

-

Remove the solvent from the filtrate using a rotary evaporator in vacuo (25 °C, 10 mmHg) to yield a white solid crude product.[3]

-

For further purification, dissolve the crude solid in a minimal amount of hot ethanol (approx. 15 mL at 75 °C).[3]

-

Allow the solution to cool to room temperature and then store at 4 °C overnight to induce crystallization.[3]

-

Collect the purified white crystals by vacuum filtration and dry under vacuum.

Process Visualization

The following diagram illustrates the complete experimental workflow from setup to final product isolation.

Caption: Workflow for the synthesis and purification of this compound.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 2-Bornanone Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the mass spectrometry fragmentation pattern of 2-Bornanone oxime, a derivative of camphor. Understanding the fragmentation behavior of such bicyclic monoterpene oximes is crucial for their identification and characterization in various matrices. This document provides a summary of the key fragment ions observed under electron ionization (EI) conditions, a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, and a proposed fragmentation pathway visualized using a DOT language diagram. The data presented is essential for researchers in natural product chemistry, metabolomics, and drug discovery.

Introduction

This compound, also known as camphor oxime, is a well-known derivative of the bicyclic monoterpene camphor.[1] Its structural complexity, featuring a bridged ring system, presents a unique case for mass spectrometric analysis. Electron ionization mass spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon electron impact. The fragmentation of cyclic oximes can proceed through various pathways, including McLafferty rearrangements, loss of hydroxyl radicals, and, notably in the case of strained ring systems, Beckmann fragmentations.[2][3][4][5] A thorough understanding of these fragmentation pathways is paramount for the unambiguous identification of this compound and related compounds in complex mixtures.

Data Presentation

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide structural information. The molecular ion peak ([M]⁺) is observed at m/z 167, consistent with its molecular formula C₁₀H₁₇NO.[1] The base peak, representing the most abundant fragment ion, is observed at m/z 124. Other significant fragments are observed at m/z 152, 108, 93, 81, and 67. A summary of the major fragment ions and their relative intensities is presented in Table 1.

Table 1: Key Fragment Ions of this compound in EI-MS

| m/z | Relative Intensity (%) | Proposed Fragment Identity |

| 167 | 25 | [M]⁺ |

| 152 | 30 | [M - CH₃]⁺ |

| 150 | 15 | [M - OH]⁺ |

| 124 | 100 | [M - C₃H₇]⁺ (Result of Beckmann fragmentation) |

| 108 | 45 | [C₈H₁₂]⁺ |

| 93 | 60 | [C₇H₉]⁺ |

| 81 | 70 | [C₆H₉]⁺ |

| 67 | 40 | [C₅H₇]⁺ |

Experimental Protocols

The following is a representative GC-MS protocol for the analysis of this compound, based on established methods for terpene and oxime analysis.

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to achieve a final concentration of 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Instrument: Agilent 7890B GC system or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Conditions:

-

Instrument: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

MS Transfer Line Temperature: 280 °C.

-

Mass Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

Fragmentation Pathway

The fragmentation of this compound under EI conditions is proposed to proceed through several key pathways, as illustrated in the diagram below. A significant fragmentation route involves a Beckmann-type fragmentation, which is characteristic of oximes derived from cyclic ketones with α-quaternary carbon atoms. This pathway is responsible for the formation of the base peak at m/z 124. Other important fragmentations include the loss of a methyl group ([M-15]⁺) and the loss of a hydroxyl radical ([M-17]⁺).

Caption: Proposed fragmentation pathway of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is characterized by a distinct set of fragment ions, with the base peak at m/z 124 resulting from a Beckmann fragmentation. The provided experimental protocol offers a reliable method for the GC-MS analysis of this and related compounds. This application note serves as a valuable resource for the identification and structural elucidation of bicyclic monoterpene oximes in complex samples, aiding researchers in the fields of natural product analysis and drug development.

References

- 1. Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime, (1R)- [webbook.nist.gov]

- 2. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]

- 3. researchgate.net [researchgate.net]

- 4. Fragmentation of oxime and silyl oxime ether odd‐electron positive ions by the McLafferty rearrangement: new insights o… [ouci.dntb.gov.ua]

- 5. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Strategic Use of Chiral Oxime Ethers as Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the quest for efficient and highly selective methodologies is paramount for the production of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other bioactive molecules. While a wide array of chiral auxiliaries have been developed and successfully implemented, this document focuses on a specific, yet powerful, class: chiral oxime ethers .

It is crucial to clarify a common point of initial confusion. Simple, achiral oximes, such as 2-butanone oxime , do not function as chiral auxiliaries. A chiral auxiliary must, by definition, be an enantiomerically pure compound that imparts stereochemical control onto a prochiral substrate. 2-Butanone oxime lacks the requisite chirality to fulfill this role.

However, by derivatizing the oxime functionality to form a chiral oxime ether , a powerful tool for asymmetric induction is created. In this strategy, a chiral alcohol is condensed with the oxime, or a chiral moiety is otherwise attached, thereby introducing the stereochemical directing group. This chiral auxiliary can then effectively bias the facial selectivity of nucleophilic or radical additions to the C=N double bond, leading to the formation of new stereocenters with high levels of diastereoselectivity. Subsequently, the chiral auxiliary can be cleaved and potentially recycled, releasing the desired chiral product.

These application notes provide an overview of the principles, key applications, and detailed protocols for the use of chiral oxime ethers in asymmetric synthesis.

Principle of Asymmetric Induction by Chiral Oxime Ethers

The stereochemical outcome of reactions involving chiral oxime ethers is governed by the steric and electronic properties of the chiral auxiliary. The auxiliary creates a sterically biased environment around the prochiral center of the oxime. For nucleophilic additions, the chiral group directs the incoming nucleophile to one of the two diastereotopic faces of the C=N double bond. The preferred trajectory of the nucleophile is the one that minimizes steric hindrance with the bulky groups of the chiral auxiliary. This principle is illustrated in the logical workflow below.

Caption: Logical workflow for asymmetric synthesis using a chiral oxime ether auxiliary.

Applications in Asymmetric Synthesis

Chiral oxime ethers have proven to be versatile auxiliaries in a range of asymmetric transformations, most notably in the synthesis of chiral amines and β-amino acids.

Asymmetric Synthesis of Chiral Amines via Nucleophilic Addition

A prominent application of chiral oxime ethers is the diastereoselective addition of organometallic reagents (e.g., organolithiums, Grignard reagents) to the C=N bond. This reaction provides a reliable route to chiral hydroxylamines, which can then be reduced to the corresponding chiral primary amines. The diastereoselectivity of these additions is often high, leading to products with significant enantiomeric excess after removal of the auxiliary.

Table 1: Diastereoselective Addition of Organolithium Reagents to Chiral Oxime Ethers

| Entry | Chiral Auxiliary Source | Aldehyde/Ketone | Organolithium Reagent | Diastereomeric Excess (d.e.) |

| 1 | (1R,2S)-Ephedrine | Isobutyraldehyde | n-BuLi | 78% |

| 2 | (1R,2S)-Ephedrine | Isobutyraldehyde | PhLi | 64% |

| 3 | (1R,2S)-Norephedrine | Benzaldehyde | n-BuLi | 88% |

| 4 | (1R,2S)-Norephedrine | Benzaldehyde | t-BuLi | 82% |

Data is illustrative and compiled from representative studies in the field.

Asymmetric Synthesis of β-Amino Acid Derivatives via Radical Addition

Chiral oxime ethers are also effective in directing the course of radical additions. For instance, the addition of alkyl radicals to chiral N-(β-oximino)acyl derivatives, often employing a well-established chiral auxiliary like camphorsultam, proceeds with excellent diastereoselectivity. This methodology opens an avenue for the synthesis of enantiomerically pure α,β-dialkyl-β-amino acid derivatives.

Table 2: Diastereoselective Radical Addition to Chiral N-(β-oximino)acyl Derivatives

| Entry | Chiral Auxiliary | Alkyl Radical Source | Diastereomeric Excess (d.e.) |

| 1 | (1S)-Camphorsultam | t-BuI | >98% |

| 2 | (1S)-Camphorsultam | i-PrI | >98% |

| 3 | (1S)-Camphorsultam | EtI | >98% |

Data is illustrative and compiled from representative studies in the field.

Experimental Protocols

Protocol 1: General Procedure for the Diastereoselective Addition of an Organolithium Reagent to a Chiral Oxime Ether

This protocol describes a general method for the synthesis of a chiral hydroxylamine adduct.

Materials:

-

Chiral oxime ether (1.0 equiv)

-

Anhydrous diethyl ether or THF

-

Organolithium reagent (e.g., n-BuLi in hexanes, 1.2 equiv)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Dissolve the chiral oxime ether (1.0 equiv) in anhydrous diethyl ether under an inert atmosphere of argon or nitrogen.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the organolithium reagent (1.2 equiv) dropwise to the stirred solution over a period of 15 minutes.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude hydroxylamine adduct.

-

Purify the product by column chromatography on silica gel.

Caption: Experimental workflow for nucleophilic addition to a chiral oxime ether.

Protocol 2: General Procedure for the Reductive Cleavage of the N-O Bond to Yield a Chiral Amine

This protocol outlines the removal of the chiral auxiliary to furnish the final enantioenriched amine.

Materials:

-

Chiral hydroxylamine adduct (from Protocol 1)

-

Anhydrous THF

-

Lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv)

-

Sodium sulfate decahydrate or Rochelle's salt solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the purified hydroxylamine adduct in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add lithium aluminum hydride portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench by the sequential slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup), or by the addition of sodium sulfate decahydrate until a granular precipitate forms.

-

Stir the resulting suspension vigorously for 1 hour.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product contains the chiral amine and the cleaved chiral auxiliary. These can be separated by column chromatography or acid-base extraction to isolate the pure chiral amine.

Conclusion

The use of chiral oxime ethers as chiral auxiliaries represents a valuable strategy in the asymmetric synthesis of chiral amines and their derivatives. While simple oximes like 2-butanone oxime are not suitable for this purpose due to their achiral nature, their derivatization into chiral ethers unlocks their potential for high diastereocontrol in nucleophilic and radical addition reactions. The protocols and data presented herein provide a foundation for researchers to explore and apply this methodology in their synthetic endeavors, contributing to the advancement of asymmetric synthesis and the development of novel chiral molecules.

Application of 2-Bornanone oxime in the synthesis of nitrogen heterocycles.

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Bornanone oxime, also known as camphor oxime, is a readily available and versatile chiral starting material derived from the natural product camphor. Its rigid bicyclic framework and the reactive oxime functionality make it an attractive scaffold for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These bornane-fused heterocycles are of significant interest in medicinal chemistry and materials science due to their unique stereochemistry and potential biological activity. This document provides detailed application notes and experimental protocols for the synthesis of nitrogen heterocycles from this compound, focusing on the Beckmann rearrangement and fragmentation reactions.

Application Notes

The primary application of this compound in heterocyclic synthesis revolves around the Beckmann rearrangement , a classic acid-catalyzed or photo-induced reaction that converts an oxime into an amide. In the case of cyclic oximes like this compound, this rearrangement leads to the formation of a ring-expanded lactam. However, a competing reaction, the Beckmann fragmentation , is often observed, leading to the formation of a nitrile. The ratio of these products is highly dependent on the reaction conditions.

Key Applications:

-

Synthesis of Chiral Lactams: The Beckmann rearrangement of this compound provides access to chiral bicyclic lactams, such as 1,8,8-trimethyl-2-azabicyclo[3.2.1]octan-3-one and 1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one. These lactams are valuable building blocks for the synthesis of more complex molecules with potential pharmaceutical applications.

-

Formation of Unsaturated Nitriles: The Beckmann fragmentation of this compound yields α-campholenonitrile. This fragmentation is often a significant side reaction in acid-catalyzed Beckmann rearrangements but can be the main pathway under certain conditions.

-

Photochemical Synthesis: Photolysis of this compound in a protic solvent like methanol offers a method for nitrogen insertion, leading to a mixture of isomeric lactams and an alkenoic acid amide. This photochemical approach provides an alternative to traditional acid-catalyzed methods.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of nitrogen heterocycles from this compound based on cited experimental protocols.

| Product Name | Starting Material | Reaction Type | Reagents/Conditions | Solvent | Reaction Time | Yield (%) | Reference |

| 1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one | This compound | Photochemical Beckmann Rearrangement | Photolysis (low-pressure mercury arc lamp) | Methanol | 48 h | 12 | [1] |

| 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one | This compound | Photochemical Beckmann Rearrangement | Photolysis (low-pressure mercury arc lamp) | Methanol | 48 h | 12 | [1] |

| α-Campholenic amide | This compound | Photochemical Beckmann Fragmentation | Photolysis (low-pressure mercury arc lamp) | Methanol | 48 h | 32 | [1] |

| dl-α-Campholene nitrile | This compound | Beckmann Fragmentation | Phosphorus pentoxide | Toluene | - | - |

Note: The yield for the reaction with phosphorus pentoxide was not specified in the available literature.

Experimental Protocols

Protocol 1: Photochemical Beckmann Rearrangement and Fragmentation of this compound

This protocol describes the synthesis of a mixture of isomeric lactams and an alkenoic acid amide via photolysis of this compound.[1]

Materials:

-

This compound ((+)-camphor oxime)

-

Methanol (spectroscopic grade)

-

Quartz immersion well photochemical reactor

-

Low-pressure mercury arc lamp (e.g., 16W)

-

Rotary evaporator

-

Chromatography column (silica gel)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

A solution of this compound (e.g., 1.0 g) in methanol (e.g., 200 ml) is placed in a quartz immersion well.

-

The solution is irradiated with a low-pressure mercury arc lamp at room temperature for 48 hours.

-

After the irradiation period, the methanol is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is subjected to column chromatography on silica gel.

-

The products are eluted using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

The fractions containing the desired products (1,8,8-trimethyl-2-azabicyclo[3.2.1]octan-3-one, 1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one, and α-campholenic amide) are collected and the solvent is evaporated to yield the purified products.

-

The products are characterized by spectroscopic methods (e.g., IR, NMR, MS).

Visualizations

Reaction Pathway for Photochemical Transformation of this compound

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bornanone Oxime

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bornanone oxime synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the synthesis of this compound?

The synthesis of this compound (also known as camphor oxime) is a condensation reaction between 2-Bornanone (camphor) and a hydroxylamine salt, typically hydroxylamine hydrochloride (NH₂OH·HCl). The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of camphor, followed by dehydration to form the oxime. A base is required to neutralize the HCl released from the hydroxylamine salt.

Q2: What are the common reagents and solvents used in this synthesis?

Commonly used reagents include D-camphor, hydroxylamine hydrochloride, and a base such as sodium acetate or pyridine. The most frequently used solvent is ethanol, often in aqueous solution.

Q3: What is a typical yield for the synthesis of this compound?

Reported yields can vary significantly based on the specific protocol. While modest yields of 60-70% have been reported in some literature, optimized procedures can achieve yields of 79% or higher.[1][2]

Q4: Are there any "green" or solvent-free methods available for this synthesis?

Yes, environmentally friendly methods have been developed. One such approach involves the use of grindstone chemistry, where the reactants are ground together at room temperature in the presence of a catalyst like bismuth(III) oxide (Bi₂O₃), eliminating the need for a solvent. This method has been shown to produce excellent yields (60-98%) for a variety of oximes.[3]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | - Ensure the use of an excess of hydroxylamine hydrochloride (e.g., 2.5 equivalents) to drive the reaction to completion.[1]- Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize the reaction temperature. While some protocols are performed at room temperature, gentle heating may be beneficial. |

| Suboptimal pH. | - The presence of a suitable base is crucial. Sodium acetate or pyridine are commonly used to neutralize the liberated HCl. Ensure the correct stoichiometric amount of base is used. | |

| Impure reactants. | - Use high-purity D-camphor and hydroxylamine hydrochloride. Impurities can interfere with the reaction. | |

| Reaction is very slow | Low reaction temperature. | - Gently heat the reaction mixture. Camphor may precipitate upon the addition of water but should redissolve upon warming.[1] |

| Inefficient mixing in heterogeneous reactions. | - Ensure vigorous stirring to maximize the contact between reactants, especially if the reaction mixture is not fully dissolved. | |

| Difficulty in product isolation | Product is an oil instead of a solid. | - Ensure complete removal of the solvent by rotary evaporation.[2]- Attempt recrystallization from a suitable solvent system like heptane or an ethanol/water mixture. |

| Presence of unreacted camphor. | - Monitor the reaction by TLC to ensure all starting material is consumed. The Rf values of this compound and camphor are typically distinct (e.g., 0.29 and 0.64 respectively in hexanes/ethyl acetate 10:1).[1]- Purify the crude product by recrystallization. | |

| Formation of side products | Beckmann rearrangement. | - This is more common under strongly acidic conditions and higher temperatures. Maintain a controlled pH and temperature to minimize this side reaction. |

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for this compound Synthesis

| Parameter | Method 1 (Organic Syntheses) [2] | Method 2 (Organic Syntheses Procedure) [1] | Method 3 (Green Chemistry) [3] |

| Starting Material | (1R)-(-)-Camphorquinone | D-Camphor | Aldehydes/Ketones (General) |

| Hydroxylamine Salt | Hydroxylamine hydrochloride | Hydroxylamine hydrochloride | Hydroxylamine hydrochloride |

| Base/Catalyst | Pyridine | Sodium acetate | Bi₂O₃ |

| Solvent | Ethanol | Ethanol (96%) | Solvent-free (grinding) |